Cas no 149519-95-9 (ethyl (3S)-3-amino-3-(pyridin-3-yl)propanoate)

ethyl (3S)-3-amino-3-(pyridin-3-yl)propanoate 化学的及び物理的性質
名前と識別子
-
- (S)-beta-Amino-3-pyridinepropanoic acid ethyl ester
- ethyl (3S)-3-amino-3-(pyridin-3-yl)propanoate
- Ethyl (S)-3-amino-3-(pyridin-3-yl)propanoate
- ethyl (3S)-3-amino-3-pyridin-3-ylpropanoate
- SCHEMBL7130315
- EN300-2174549
- 149519-95-9
- 3-Pyridinepropanoic acid, beta-amino-, ethyl ester, (betaS)-
- ethyl(S)-3-amino-3-(pyridin-3-yl)propanoate
- 3-Pyridinepropanoic acid, β-amino-, ethyl ester, (βS)-
-
- MDL: MFCD11978150
- インチ: 1S/C10H14N2O2/c1-2-14-10(13)6-9(11)8-4-3-5-12-7-8/h3-5,7,9H,2,6,11H2,1H3/t9-/m0/s1
- InChIKey: SUOOQSWLTJJSDK-VIFPVBQESA-N
- ほほえんだ: O(CC)C(C[C@@H](C1C=NC=CC=1)N)=O
計算された属性
- せいみつぶんしりょう: 194.105527694g/mol
- どういたいしつりょう: 194.105527694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 185
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 65.2Ų
ethyl (3S)-3-amino-3-(pyridin-3-yl)propanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2174549-2.5g |
ethyl (3S)-3-amino-3-(pyridin-3-yl)propanoate |
149519-95-9 | 92% | 2.5g |
$586.0 | 2023-09-16 | |
Enamine | EN300-2174549-0.5g |
ethyl (3S)-3-amino-3-(pyridin-3-yl)propanoate |
149519-95-9 | 92% | 0.5g |
$209.0 | 2023-09-16 | |
Enamine | EN300-2174549-0.1g |
ethyl (3S)-3-amino-3-(pyridin-3-yl)propanoate |
149519-95-9 | 92% | 0.1g |
$77.0 | 2023-09-16 | |
Enamine | EN300-2174549-0.25g |
ethyl (3S)-3-amino-3-(pyridin-3-yl)propanoate |
149519-95-9 | 92% | 0.25g |
$110.0 | 2023-09-16 | |
Enamine | EN300-2174549-5.0g |
ethyl (3S)-3-amino-3-(pyridin-3-yl)propanoate |
149519-95-9 | 92% | 5g |
$867.0 | 2023-05-31 | |
Enamine | EN300-2174549-1g |
ethyl (3S)-3-amino-3-(pyridin-3-yl)propanoate |
149519-95-9 | 92% | 1g |
$299.0 | 2023-09-16 | |
1PlusChem | 1P001M8R-1g |
3-Pyridinepropanoic acid, β-amino-, ethyl ester, (βS)- |
149519-95-9 | 93% | 1g |
$432.00 | 2024-06-20 | |
1PlusChem | 1P001M8R-2.5g |
3-Pyridinepropanoic acid, β-amino-, ethyl ester, (βS)- |
149519-95-9 | 93% | 2.5g |
$787.00 | 2024-06-20 | |
1PlusChem | 1P001M8R-10g |
3-Pyridinepropanoic acid, β-amino-, ethyl ester, (βS)- |
149519-95-9 | 93% | 10g |
$1652.00 | 2024-06-20 | |
1PlusChem | 1P001M8R-500mg |
3-Pyridinepropanoic acid, β-amino-, ethyl ester, (βS)- |
149519-95-9 | 93% | 500mg |
$311.00 | 2024-06-20 |
ethyl (3S)-3-amino-3-(pyridin-3-yl)propanoate 関連文献
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
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Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
ethyl (3S)-3-amino-3-(pyridin-3-yl)propanoateに関する追加情報
Comprehensive Guide to Ethyl (3S)-3-amino-3-(pyridin-3-yl)propanoate (CAS No. 149519-95-9)
Ethyl (3S)-3-amino-3-(pyridin-3-yl)propanoate is a chiral compound with significant applications in pharmaceutical and chemical research. With the CAS number 149519-95-9, this ester derivative is widely recognized for its role in synthesizing bioactive molecules. The compound features a pyridine ring and an amino group, making it a versatile intermediate in drug development. Researchers often explore its potential in creating chiral drugs and enzyme inhibitors, aligning with current trends in precision medicine and targeted therapies.
The growing demand for chiral intermediates like ethyl (3S)-3-amino-3-(pyridin-3-yl)propanoate reflects the pharmaceutical industry's focus on enantioselective synthesis. This compound is particularly valuable in developing central nervous system (CNS) drugs and anti-inflammatory agents, addressing key health concerns such as neurodegenerative diseases and chronic pain. Its structural uniqueness allows for modifications that enhance drug efficacy and reduce side effects, a hot topic in modern pharmacology.
From a chemical perspective, ethyl (3S)-3-amino-3-(pyridin-3-yl)propanoate exhibits notable stability under standard laboratory conditions. Its molecular weight and solubility profile make it suitable for various reaction conditions, including amide coupling and reductive amination. These properties are crucial for researchers optimizing synthetic routes for complex molecules, a frequent search query among chemists looking for efficient building blocks in organic synthesis.
The compound's relevance extends to asymmetric catalysis, a trending area in green chemistry. Scientists are increasingly investigating ethyl (3S)-3-amino-3-(pyridin-3-yl)propanoate as a precursor for ligands in catalytic systems, which aligns with the global push for sustainable chemical processes. This application resonates with industry professionals searching for eco-friendly synthetic methods and atom-economical reactions.
In analytical chemistry, 149519-95-9 is often characterized using techniques like HPLC, NMR, and mass spectrometry. These methods ensure the compound's purity and enantiomeric excess, critical parameters for pharmaceutical applications. The analytical data for ethyl (3S)-3-amino-3-(pyridin-3-yl)propanoate is frequently sought after in research databases, highlighting its importance in quality control and method development.
The commercial availability of ethyl (3S)-3-amino-3-(pyridin-3-yl)propanoate has expanded in recent years, catering to the growing demand from contract research organizations (CROs) and academic laboratories. Suppliers often provide detailed technical specifications, including storage conditions and handling guidelines, which are common search terms among procurement specialists. The compound's shelf stability and compatibility with standard shipping methods make it a practical choice for global research collaborations.
Future research directions for CAS 149519-95-9 may explore its potential in peptide mimetics and protein-protein interaction inhibitors, areas gaining traction in drug discovery. The compound's structural features position it well for these applications, answering frequent queries about novel drug scaffolds in medicinal chemistry forums. As the pharmaceutical industry continues to prioritize targeted drug delivery and personalized medicine, intermediates like ethyl (3S)-3-amino-3-(pyridin-3-yl)propanoate will remain in focus.
For researchers working with chiral amino esters, understanding the synthetic pathways to ethyl (3S)-3-amino-3-(pyridin-3-yl)propanoate is essential. Common synthetic approaches involve asymmetric hydrogenation or enzymatic resolution, topics frequently discussed in organic chemistry publications. The optimization of these methods for industrial-scale production represents an active area of investigation, addressing the need for cost-effective manufacturing processes.
In summary, ethyl (3S)-3-amino-3-(pyridin-3-yl)propanoate (CAS No. 149519-95-9) serves as a valuable tool in modern chemical research. Its applications span from pharmaceutical intermediates to catalysis research, meeting the demands of various scientific disciplines. As research trends evolve toward more sophisticated and selective chemical tools, this compound will likely maintain its relevance in the scientific community.
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